2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is a chemical compound that belongs to the class of aminopyrimidine derivatives This compound is characterized by the presence of a benzoic acid moiety linked to an aminopyrimidine group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the aminopyrimidine core, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several key steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . Similarly, its antiplasmodial activity is linked to its effect on Plasmodium falciparum, the parasite responsible for malaria .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the benzoic acid moiety.
2-[(2-Hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one: Another aminopyrimidine derivative with different substituents.
Uniqueness
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is unique due to its specific combination of the aminopyrimidine and benzoic acid moieties. This structural arrangement imparts distinct chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
63271-77-2 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H10N4O3/c13-12-14-6-5-9(16-12)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H3,13,14,15,16,17) |
InChI Key |
GCYLNMCKYANISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.